3-(4-Bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-(4-Bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a brominated aniline derivative attached to a dimethylcyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps. One common approach is to start with the bromination of 3-methylaniline to obtain 4-bromo-3-methylaniline. This intermediate is then reacted with 5,5-dimethylcyclohex-2-en-1-one under specific conditions to form the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce an amine .
Scientific Research Applications
3-(4-Bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylaniline: Shares the brominated aniline structure but lacks the cyclohexenone moiety.
4-Bromo-3-methylaniline: Another brominated aniline derivative with similar reactivity but different structural features.
Uniqueness
3-(4-Bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of a brominated aniline and a dimethylcyclohexenone structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(4-bromo-3-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-10-6-11(4-5-14(10)16)17-12-7-13(18)9-15(2,3)8-12/h4-7,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVCDJGUHYLXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC(=O)CC(C2)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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